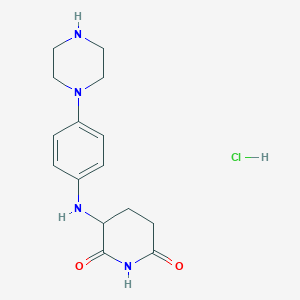
3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine-2,6-dione Core: The piperidine-2,6-dione core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazin-1-yl Group: The piperazin-1-yl group is introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with the piperidine-2,6-dione core.
Final Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain proteins and enzymes, modulating their activity. For example, it can inhibit the activity of widely interspaced zinc finger motif (WIZ) proteins, leading to changes in gene expression and cellular function . The pathways involved include modulation of protein degradation and signal transduction pathways.
Comparaison Avec Des Composés Similaires
3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride can be compared with other similar compounds, such as:
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride: This compound has a similar structure but with a piperidin-4-yl group instead of a piperazin-1-yl group.
Piperidine derivatives: These compounds share the piperidine core but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
3-(4-piperazin-1-ylanilino)piperidine-2,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2.ClH/c20-14-6-5-13(15(21)18-14)17-11-1-3-12(4-2-11)19-9-7-16-8-10-19;/h1-4,13,16-17H,5-10H2,(H,18,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBVPDDOJXEDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)N3CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trisodium;[[[(2R,3S,4R,5S)-5-(2,4-dioxidopyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B8268312.png)
![Tetramethyl 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylate)](/img/structure/B8268321.png)



![N-[13-[[10,16-diphenyl-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8268350.png)


![Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate](/img/structure/B8268382.png)

